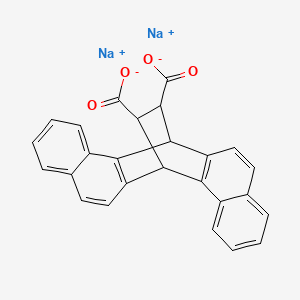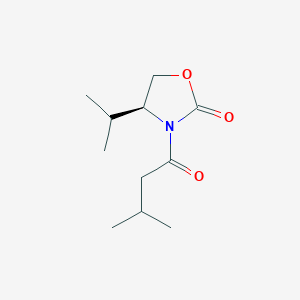![molecular formula C25H30O6S2 B11948834 [3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate CAS No. 36439-72-2](/img/structure/B11948834.png)
[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) is a complex organic compound with the molecular formula C25H30O6S2 and a molecular weight of 490.642 This compound is part of a class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]heptane derivatives with cyclopropane derivatives under specific conditions to form the spiro compound. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the reaction
Chemical Reactions Analysis
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups into sulfide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) exerts its effects involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The pathways involved in these interactions are still under investigation, but they likely include the disruption of normal protein function and signaling pathways .
Comparison with Similar Compounds
Similar compounds to SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) include other spiro compounds such as:
SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2-ONE: This compound has a similar spiro structure but with a ketone group instead of sulfonate groups.
SPIRO[BICYCLO[2.2.1]HEPTANE-7,2’-[1,3]DIOXOLANE]: This compound features a dioxolane ring instead of the sulfonate groups. The uniqueness of SPIRO[BICYCLO[2.2.1]HEPTANE-7,1’-CYCLOPROPANE]-2,3-DIYLBIS(METHYLENE) BIS(4-METHYLBENZENESULFONATE) lies in its dual sulfonate groups, which provide distinct chemical reactivity and potential for various applications.
Properties
CAS No. |
36439-72-2 |
|---|---|
Molecular Formula |
C25H30O6S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
[3-[(4-methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H30O6S2/c1-17-3-7-19(8-4-17)32(26,27)30-15-21-22(24-12-11-23(21)25(24)13-14-25)16-31-33(28,29)20-9-5-18(2)6-10-20/h3-10,21-24H,11-16H2,1-2H3 |
InChI Key |
MRYCFBATBJDVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CCC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C35CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


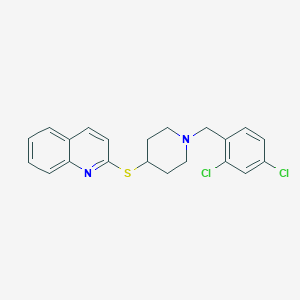

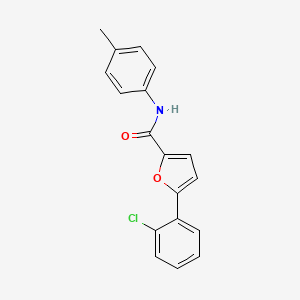


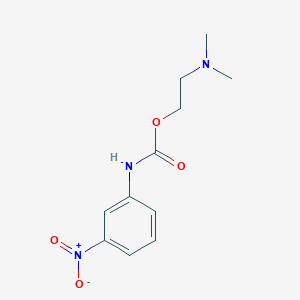
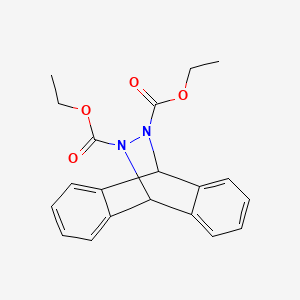
![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)




